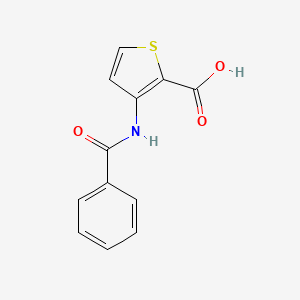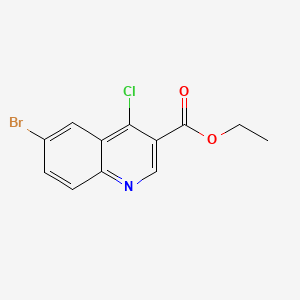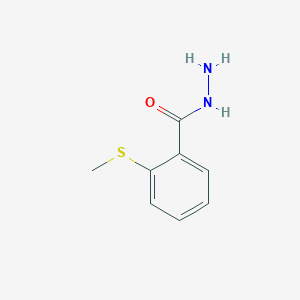![molecular formula C13H14F3NO5 B1303765 2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid CAS No. 220107-35-7](/img/structure/B1303765.png)
2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid
Übersicht
Beschreibung
2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid, commonly referred to as Btb-TFMA, is an important organic compound used in various scientific research applications. Btb-TFMA has been extensively studied in recent years due to its unique properties and potential applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
Degradation Processes of Related Compounds
One study highlights the degradation processes of nitisinone, a compound with a trifluoromethoxy group similar to the one . This study employs LC-MS/MS to determine the stability and identify degradation products of nitisinone under various conditions, contributing to a better understanding of the risks and benefits of its medical application (Barchańska et al., 2019).
Antioxidant and Microbiological Activity
Research into natural carboxylic acids, which share a functional group with the compound , reveals their biological activities. These compounds, including benzoic acid derivatives, exhibit a range of antioxidant, antimicrobial, and cytotoxic activities, providing insights into their potential research and therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).
Regulatory Effects on Gut Functions
Benzoic acid, closely related to the chemical structure , is studied for its effects on gut functions, including digestion, absorption, and barrier functions. Its use in food and feeds and the potential improvements in gut health through appropriate levels highlight the significance of understanding the biological impacts of such compounds (Mao et al., 2019).
Pharmacokinetic Analysis
A study on benzoic acid provides a comprehensive physiologically-based pharmacokinetic analysis across different species, offering implications for dietary exposures and interspecies uncertainty. Such research aids in understanding the metabolic and dosimetric variations of similar compounds (Hoffman & Hanneman, 2017).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H312, and H332 indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO5/c1-12(2,3)22-11(20)17-9-5-4-7(21-13(14,15)16)6-8(9)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTVYIKYCQGZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(tert-Butoxycarbonyl)amino]-5-(trifluoromethoxy)benzoic acid | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)






![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)
